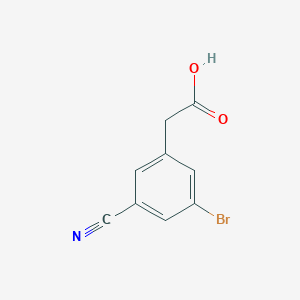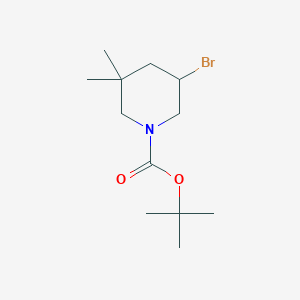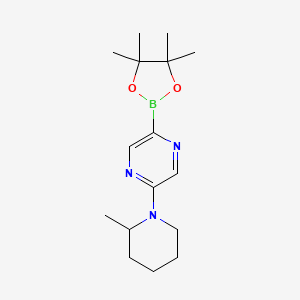
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides
Oxidation: Conversion to corresponding alcohols or ketones
Hydrolysis: Formation of boronic acid under acidic or basic conditions
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds
Oxidation: Alcohols or ketones
Hydrolysis: Boronic acid derivatives
Scientific Research Applications
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the formation of complex molecules
Biology: In the development of boron-containing drugs and drug delivery systems
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment
Industry: In the synthesis of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: Palladium catalyst forms a complex with the aryl or vinyl halide
Transmetalation: Transfer of the boronic ester group to the palladium complex
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-5-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methylpiperidinyl group enhances its solubility and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C16H26BN3O2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C16H26BN3O2/c1-12-8-6-7-9-20(12)14-11-18-13(10-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3 |
InChI Key |
PNGWNLUJCDMDHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCCC3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


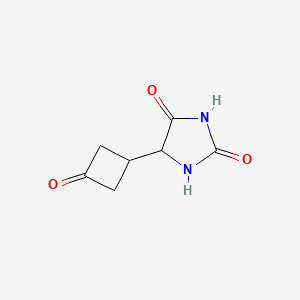
![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
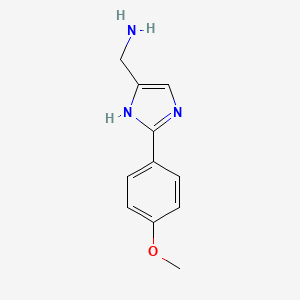
![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)

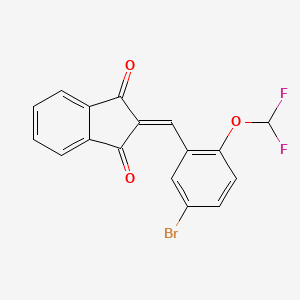
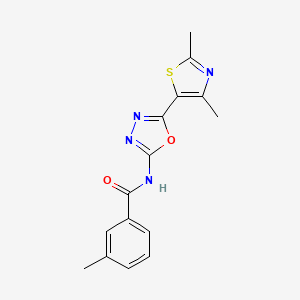


![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)

![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
